4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one
Description
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one is a ketone derivative featuring a 2,3-dihydro-1,4-benzodioxin core substituted with a butan-2-one moiety at the 6-position. The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry due to its stability, aromaticity, and ability to modulate electronic and steric properties in bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(13)2-3-10-4-5-11-12(8-10)15-7-6-14-11/h4-5,8H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEXWKZOUGAVJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC2=C(C=C1)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00306271 | |
| Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30830-56-9 | |
| Record name | 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30830-56-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 174845 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030830569 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC174845 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00306271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one typically involves the following steps:
Starting Material: The synthesis begins with 1,4-benzodioxane, which is commercially available or can be synthesized from catechol and ethylene glycol.
Alkylation: The benzodioxane is subjected to alkylation using a suitable alkylating agent, such as butanone, in the presence of a base like sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The benzodioxane ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Scientific Research Applications
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one is used in scientific research across medicinal chemistry, materials science, and biological studies.
- Medicinal Chemistry It serves as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
- Materials Science It is explored for its potential application in developing novel materials with unique optical and electronic properties.
- Biological Studies It functions as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
- Industrial Applications It is used in synthesizing specialty chemicals and intermediates for various industrial processes.
Biochemical Analysis
This compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes. It has been observed to possess antibacterial activity, inhibiting bacterial biofilm growth in certain strains of E. coli and B. subtilis. Its inhibitory effects on cholinesterases and lipoxygenase enzymes suggest that it may interact with these enzymes, potentially altering their activity.
Chemical Reactions
This compound undergoes various chemical reactions:
- Oxidation The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
- Substitution The benzodioxane ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
- Oxidation: Potassium permanganate in acidic or basic medium.
- Reduction: Sodium borohydride in methanol or ethanol.
- Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
- Oxidation: Carboxylic acids or ketones.
- Reduction: Alcohols.
- Substitution: Nitro or halogenated derivatives.
Comparison of Similar Compounds
Similar compounds include 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-hydroxybutanoic acid, and Ethyl 4-(3,4-ethylenedioxyphenyl)-4-oxobutyrate. this compound is unique because of its structural features, which give it distinct chemical reactivity and biological activity. The presence of the butanone group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry. Additionally, its benzodioxane core imparts stability and potential bioactivity, distinguishing it from other similar compounds.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Structural and Functional Insights
- Ketone vs. However, the acidic group in 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid confers stronger anti-inflammatory activity via COX inhibition .
- Amide vs. Sulfonamide : AMG9810’s α,β-unsaturated amide () enables covalent interactions with TRPV1, while sulfonamides () exploit hydrogen bonding for antibacterial effects.
- Heterocyclic Hybrids : Compounds like D4476 (imidazole-pyridine) and BI-78D3 (triazolone-thiazole) demonstrate scaffold versatility, enabling selective enzyme or receptor targeting .
Biological Activity
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butan-2-one, also known by its CAS number 30830-56-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₂H₁₄O₃
- Molecular Weight : 218.24 g/mol
- IUPAC Name : this compound
The structure includes a benzodioxin moiety that is known for various biological activities.
Antimicrobial Activity
Research indicates that derivatives of benzodioxin compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | MIC < 10 µg/mL |
| Related Benzodioxin Derivative | E. coli | MIC < 5 µg/mL |
Anticancer Potential
The anticancer activity of benzodioxin derivatives has been documented in several studies. For example, compounds structurally similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study : A study evaluated the effect of a related compound on human colorectal cancer cells (Caco-2). The compound reduced cell viability significantly at concentrations as low as 10 µM.
| Compound | Cell Line | Viability Reduction (%) at 10 µM |
|---|---|---|
| Benzodioxin Derivative | Caco-2 | 39.8% |
| Control (Untreated) | Caco-2 | 100% |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many benzodioxins inhibit enzymes critical for bacterial survival or cancer cell metabolism.
- Induction of Apoptosis : Compounds may activate apoptotic pathways in cancer cells through oxidative stress or mitochondrial dysfunction.
- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant capabilities that can protect against cellular damage.
Q & A
Q. Key Optimization Parameters
- Temperature : 80–100°C for solvent-free reactions.
- Catalysts : Lithium hydride for N-alkylation reactions .
- Purification : Column chromatography with ethyl acetate/hexane gradients.
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Conditions | Reference |
|---|---|---|---|---|
| Solvent-free DMF-DMA | 75–85 | 10 hours | Reflux, no solvent | |
| N-Alkylation with LiH | 60–70 | 6–8 hours | DMF, 0–5°C |
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Basic Research Focus
Structural confirmation relies on:
- 1H/13C NMR : Assign peaks for benzodioxin protons (δ 4.2–4.4 ppm for dioxane methylene groups) and ketone carbonyls (δ 200–210 ppm in 13C) .
- GC/MS : Molecular ion detection (e.g., m/z 312.32 for C18H16O5 derivatives) .
- Elemental Analysis : Validate C, H, N composition with <0.4% deviation .
Q. Advanced Techniques
- X-ray Crystallography : Resolve stereochemistry of triazole-thione derivatives .
- HPLC-PDA : Purity assessment (>95%) using C18 columns with methanol/water mobile phases .
How can researchers design kinase inhibition assays to evaluate the biological activity of this compound?
Advanced Research Focus
D4476, a benzodioxin-containing imidazole derivative, is a CK1 inhibitor with IC50 < 1 µM. Assay design considerations:
Q. Table 2: CK1 Inhibition Parameters for D4476
| Parameter | Value | Reference |
|---|---|---|
| IC50 (CK1α) | 0.3 µM | |
| Selectivity (vs. PKA) | >100-fold |
How should discrepancies in the compound's biological activity across different experimental models be addressed?
Advanced Research Focus
Contradictions may arise due to:
- Cell-Type Specificity : For example, D4476 shows stronger Th2/Treg inhibition in murine splenocytes than human PBMCs .
- Metabolic Stability : Use liver microsome assays (e.g., rat vs. human) to compare half-life (t1/2).
- Solubility Limits : DMSO stock concentrations >10 mM may precipitate in aqueous buffers, reducing effective dose .
Q. Mitigation Strategies
- Orthogonal Assays : Confirm apoptosis via Annexin V/PI staining and caspase-3 activation .
- Pharmacokinetic Profiling : Measure AUC and Cmax in rodent models .
What computational strategies are effective in predicting the bioactivity of benzodioxin-containing compounds?
Q. Advanced Research Focus
- Graph Neural Networks (GNNs) : Predict scaffold-activity relationships for PD-1/PD-L1 inhibitors. For example, [3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methanol derivatives show high SoftMax scores (0.82) in immunomodulation models .
- Molecular Docking : Simulate binding to CK1α (PDB: 3UYT) using AutoDock Vina .
Q. Key Metrics
- QSAR Models : R² > 0.85 for logP vs. antibacterial EC50 .
- ADMET Prediction : Rule-of-Five compliance for oral bioavailability .
What strategies can be employed to enhance the antimicrobial efficacy of benzodioxin derivatives?
Q. Advanced Research Focus
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
